methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple stereocenters and functional groups, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions involving the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-{[(1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate .
- Methyl (2S,3S,4S,5S,6S)-6-{[(1S,2S,3S,4R,5R)-3-(acetyloxy)-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl]methyl}-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate .
Uniqueness
The uniqueness of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H29N5O13 |
---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H29N5O13/c1-9-7-28(23(34)25-20(9)32)15-6-13(26-27-24)14(40-15)8-36-22-19(39-12(4)31)17(38-11(3)30)16(37-10(2)29)18(41-22)21(33)35-5/h7,13-19,22H,6,8H2,1-5H3,(H,25,32,34)/t13-,14+,15+,16-,17-,18-,19+,22+/m0/s1 |
InChI Key |
UFPYHKZYJWKNOT-JDWKTYAFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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